2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid
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Overview
Description
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Chemical Biology: It serves as a tool for studying various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of kinase inhibitors, where the compound can interfere with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Another chlorinated pyrrolopyrimidine with similar applications.
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Used in the preparation of antibacterial and antitumor compounds.
Uniqueness
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable building block for the synthesis of diverse bioactive molecules with potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-10-3-1-2-9-4(3)5(11-7)6(12)13/h1-2,9H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPCMDSUBRQGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(N=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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